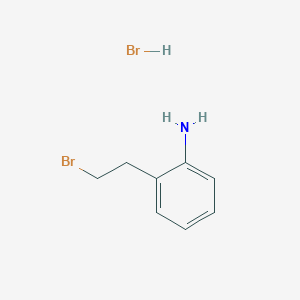
o-(2-Bromoethyl)aniline hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-(2-Bromoethyl)aniline hydrobromide: is a chemical compound with the molecular formula C8H11Br2N. It is a salt analog of 2-(2-Bromoethyl)benzenamine and is known for its applications in various chemical reactions and scientific research . This compound is often used in the preparation of other chemical derivatives, particularly in the field of medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of o-(2-Bromoethyl)aniline hydrobromide typically involves the reaction of o-(2-Bromoethyl)aniline with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The general reaction can be represented as follows:
C8H9BrN+HBr→C8H11Br2N
This reaction is usually performed in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar principles. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration .
Analyse Des Réactions Chimiques
Types of Reactions: o-(2-Bromoethyl)aniline hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products Formed:
Substitution Products: Various substituted aniline derivatives.
Oxidation Products: Corresponding oxides or quinones.
Reduction Products: Amines and related compounds
Applications De Recherche Scientifique
Chemistry: o-(2-Bromoethyl)aniline hydrobromide is used as a building block in organic synthesis. It is particularly useful in the preparation of heterocyclic compounds and other complex organic molecules .
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential antitumor agents and antihepatitis drugs. Its derivatives have shown promise in various biological assays .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It serves as an intermediate in the synthesis of various functional materials .
Mécanisme D'action
The mechanism of action of o-(2-Bromoethyl)aniline hydrobromide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from this compound .
Comparaison Avec Des Composés Similaires
- 2-(2-Bromoethyl)benzenamine
- 2-Bromoaniline
- N-(2-Bromoethyl)aniline
Comparison: o-(2-Bromoethyl)aniline hydrobromide is unique due to its hydrobromide salt form, which enhances its solubility and reactivity in certain reactions. Compared to its analogs, it offers distinct advantages in terms of stability and ease of handling in synthetic applications .
Propriétés
Formule moléculaire |
C8H11Br2N |
|---|---|
Poids moléculaire |
280.99 g/mol |
Nom IUPAC |
2-(2-bromoethyl)aniline;hydrobromide |
InChI |
InChI=1S/C8H10BrN.BrH/c9-6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6,10H2;1H |
Clé InChI |
RXMCTOXVSYNUPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCBr)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)

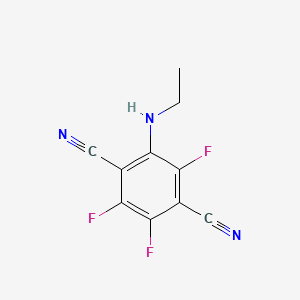
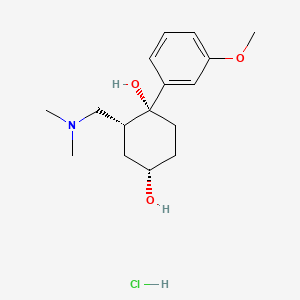
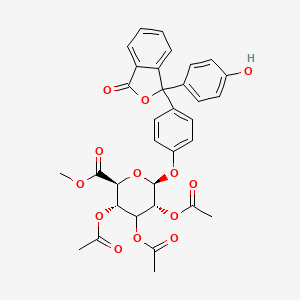
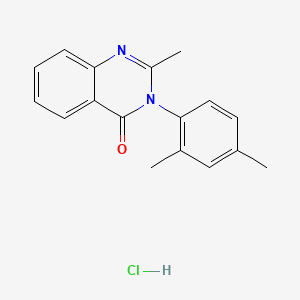

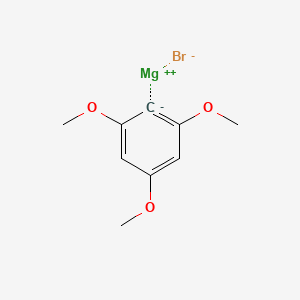
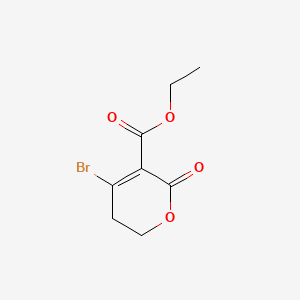
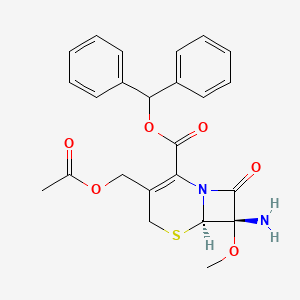
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13421019.png)
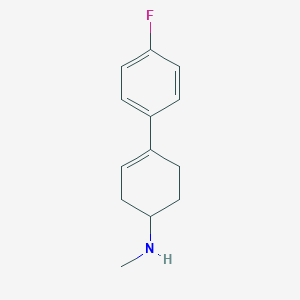
![3-(2'-Fluoro[1,1'-biphenyl]-4-yl)butanoic acid](/img/structure/B13421025.png)

